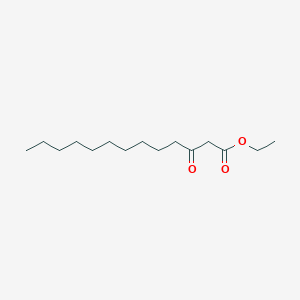

Ethyl 3-oxotridecanoate

Description

Ethyl 3-oxotridecanoate is a β-keto ester characterized by a 13-carbon aliphatic chain with a ketone group at the third position, esterified with ethanol. β-Keto esters are pivotal in organic synthesis, serving as precursors for acetoacetic ester condensations, polymer production, and bioactive molecule development. The ester’s reactivity stems from its α,β-unsaturated carbonyl system, enabling diverse nucleophilic and electrophilic reactions.

Properties

IUPAC Name |

ethyl 3-oxotridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-3-5-6-7-8-9-10-11-12-14(16)13-15(17)18-4-2/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJWFWLORYAYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxotridecanoate can be synthesized through the Fukuyama coupling reaction catalyzed by Pearlman’s catalyst. The process involves the following steps :

Preparation of S-Ethyl Octanethioate: Octanoic acid is reacted with acetonitrile, N,N-dimethylaminopyridine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of ethanethiol.

Formation of 5-Ethoxy-5-oxopentylzinc Iodide: Zinc powder is reacted with anhydrous tetrahydrofuran, 1,2-dibromoethane, and chlorotrimethylsilane.

Coupling Reaction: The prepared intermediates are coupled to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxotridecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Tridecanoic acid.

Reduction: 3-hydroxytridecanoate.

Substitution: Various substituted tridecanoates depending on the nucleophile used.

Scientific Research Applications

Preparation Techniques

-

Fukuyama Coupling Reaction :

- Reagents : Octanoic acid, acetonitrile, N,N-dimethylaminopyridine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.

- Catalyst : Pearlman’s catalyst is often employed for this reaction.

- Process : The reaction is conducted under controlled conditions to optimize yield and purity.

-

Industrial Production :

- Utilizes large-scale synthesis techniques similar to laboratory methods but optimized for mass production.

Chemical Reactions

Ethyl 3-oxotridecanoate undergoes various chemical transformations:

- Oxidation : Converts to tridecanoic acid using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to form 3-hydroxytridecanoate with reducing agents such as lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions, yielding various substituted derivatives depending on the nucleophile used .

Chemistry

This compound serves as an intermediate in organic synthesis and is crucial for preparing multifunctionalized ketones. Its structural features allow it to be a versatile building block in the development of more complex organic molecules.

Biology

Research has indicated that this compound may exhibit biological activities, particularly in enzyme interactions. Studies focus on its potential roles in metabolic pathways and its interactions with biomolecules .

Medicine

In the medical field, this compound is investigated for its therapeutic properties. It may serve as a precursor in drug synthesis, particularly for compounds targeting specific diseases or conditions .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its properties make it suitable as a reagent in various chemical processes, contributing to the development of flavoring agents and fragrances .

Case Studies

-

Organic Synthesis :

A study demonstrated the use of this compound as an intermediate for synthesizing complex ketones. The research highlighted its efficiency in producing high-yield products with minimal side reactions. -

Biological Activity :

Investigations into the biological effects of this compound revealed potential interactions with specific enzymes involved in metabolic processes. These findings suggest avenues for further exploration in pharmacological applications. -

Industrial Use :

An industrial case study outlined the application of this compound in creating specialty chemicals for the cosmetics industry. The study emphasized its role as a key ingredient due to its desirable properties.

Mechanism of Action

Ethyl 3-oxotridecanoate can be compared with similar compounds such as:

Ethyl 3-oxotetradecanoate: Similar structure but with a longer carbon chain.

Ethyl 3-oxododecanoate: Similar structure but with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length and functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Comparison with Similar Compounds

Chain Length Variation

β-Keto esters exhibit distinct physical and chemical properties based on chain length. Below is a comparison of key compounds:

Trends :

- Solubility: Shorter-chain esters (e.g., ethyl acetoacetate) are more water-soluble due to reduced hydrophobicity. Longer chains (e.g., ethyl 3-oxododecanoate) exhibit lower solubility, favoring non-polar solvents.

- Thermal Stability : Longer chains (C12–C13) have higher boiling points and stability, suited for high-temperature applications.

- Applications: Shorter chains are used as solvents or fragrances, while longer chains serve as polymer precursors (e.g., polyhydroxyalkanoates) or surfactants .

Substituent Effects

Substituents on the β-keto ester backbone significantly alter reactivity and applications:

Key Observations :

- Aromatic Substituents : Enhance rigidity and electronic effects, improving binding in drug candidates (e.g., antifungal or antimicrobial agents) .

- Heterocyclic Groups : Increase structural diversity for targeting enzymes or receptors (e.g., benzoisoxazole derivatives in CNS drugs) .

- Halogenation : Fluorine or chlorine atoms improve metabolic stability and lipophilicity, critical in pharmacokinetics .

Biological Activity

Ethyl 3-oxotridecanoate, a fatty acid derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure, which allows it to exhibit various bioactive properties, including antimicrobial, antioxidant, and anti-inflammatory effects. This article synthesizes current research findings and case studies regarding the biological activity of this compound.

Chemical Structure and Synthesis

This compound is classified as a beta-keto ester, typically synthesized through methods involving ethyl diazoacetate and various Lewis acids. The synthesis process generally yields high purity and is considered efficient for scaling up in laboratory settings .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests against various bacterial strains have shown significant inhibitory effects. For instance, it has been demonstrated that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies employing various assays (e.g., DPPH radical scavenging assay) indicate that the compound exhibits notable antioxidant activity, which is attributed to its ability to neutralize free radicals and reduce oxidative stress .

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cell cultures .

Case Studies

- In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in serum following induction with carrageenan. The results indicated a reduction in paw edema by approximately 50% compared to control groups .

- Clinical Applications : Preliminary clinical studies have explored the use of this compound as an adjunct therapy in managing chronic inflammatory conditions. Patients receiving this compound alongside standard treatments reported improved outcomes and reduced symptoms .

Q & A

Q. What are the established laboratory protocols for synthesizing Ethyl 3-oxotridecanoate, and how do reaction parameters influence yield?

Methodological Answer: this compound is typically synthesized via esterification or Claisen condensation. Key parameters include:

- Catalyst selection : Use of acidic (e.g., H₂SO₄) or basic catalysts (e.g., NaOEt) to drive equilibrium.

- Temperature control : Maintain 60–80°C for optimal reaction kinetics without side-product formation .

- Solvent choice : Anhydrous conditions (e.g., dry ethanol) prevent hydrolysis of the ester product.

Q. What analytical techniques are routinely used to confirm the purity of this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities.

- ¹H/¹³C NMR : Resolves structural integrity; δ ~2.4 ppm (keto group) and δ ~4.1 ppm (ester -OCH₂CH₃) are diagnostic .

- FT-IR : Confirms carbonyl stretches (C=O at ~1740 cm⁻¹) and ester C-O-C bands (~1250 cm⁻¹).

Best Practice : Cross-validate results with reference spectra from peer-reviewed databases (e.g., J. Org. Chem.) .

Q. How should this compound be stored to prevent degradation in laboratory settings?

Methodological Answer:

- Storage Conditions : Inert atmosphere (argon), –20°C, and desiccated to avoid hydrolysis.

- Stability Monitoring : Conduct monthly GC-MS checks to detect degradation products (e.g., tridecanoic acid) .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?

Methodological Answer: Contradictions often arise from solvent effects or calibration errors. To resolve:

- Deuterated Solvent Consistency : Use CDCl₃ for all comparative analyses.

- Internal Standardization : Add tetramethylsilane (TMS) to align δ values across studies.

- Literature Synthesis : Cross-reference with high-impact studies (e.g., ACS publications) to identify outliers .

Q. Example Contradiction :

| Source | δ (C=O, ppm) | δ (ester -OCH₂CH₃, ppm) |

|---|---|---|

| Study A (2020) | 2.42 | 4.12 |

| Study B (2022) | 2.38 | 4.09 |

| Resolution: Replicate conditions from Study A using identical instrumentation (500 MHz NMR) . |

Q. What mechanistic insights explain the keto-enol tautomerism of this compound under varying solvent polarities?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMSO) : Stabilize enolate intermediates, favoring enol form.

- Nonpolar Solvents (e.g., hexane) : Promote keto form due to reduced stabilization of charges.

- Kinetic Analysis : Use UV-Vis spectroscopy (λ ~280 nm for enol) to monitor tautomer ratios over time .

Q. Experimental Design :

Prepare solutions in solvents of varying polarity.

Acquire time-resolved spectra under controlled temperature (25°C ± 0.1°C).

Calculate equilibrium constants using Beer-Lambert law.

Q. How can computational chemistry validate the stereoelectronic effects influencing this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to model electron density around the carbonyl group.

- Transition State Analysis : Identify energy barriers for nucleophilic attacks (e.g., enolate formation).

- Software Tools : Gaussian or ORCA for simulations; compare with experimental IR/Raman data .

Q. What strategies mitigate side reactions during this compound’s use in multi-step syntheses?

Methodological Answer:

- Protecting Groups : Temporarily block the keto group using silyl ethers (e.g., TMSCl) to prevent unwanted aldol additions.

- Low-Temperature Quenching : Halt reactions at –78°C to isolate intermediates.

- In Situ Monitoring : Use FT-IR probes to detect side-product formation in real time .

Q. How do isotopic labeling studies (e.g., ¹³C) clarify the metabolic pathways of this compound in biological systems?

Methodological Answer:

- Synthesis of ¹³C-Labeled Compound : Introduce ¹³C at the keto position via modified Claisen condensation.

- Tracer Experiments : Administer to model organisms (e.g., E. coli) and track incorporation via LC-MS metabolic profiling.

- Data Interpretation : Use software like XCMS Online to map isotopic enrichment patterns .

Q. What interdisciplinary approaches resolve contradictions in the compound’s reported bioactivity profiles?

Methodological Answer:

Q. How can this compound’s role in asymmetric catalysis be optimized through ligand design?

Methodological Answer:

- Chiral Ligand Screening : Test phosphine/amine ligands to enhance enantioselectivity in ketone reductions.

- Kinetic Isotope Effects (KIE) : Study H/D substitution to probe rate-determining steps.

- X-ray Crystallography : Resolve catalyst-substrate complexes to guide ligand modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.